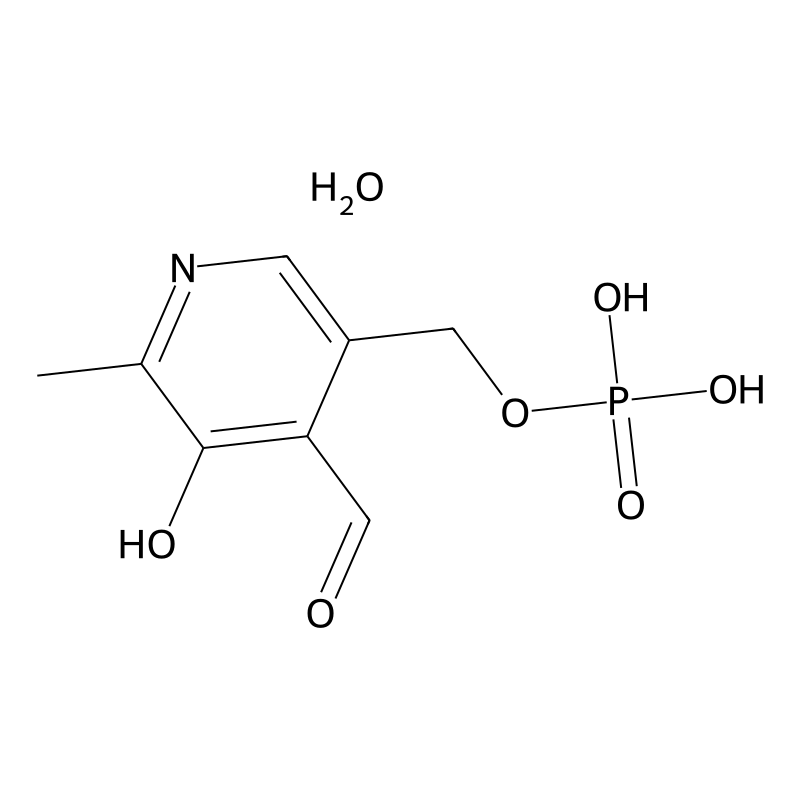

Pyridoxal phosphate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Cofactor

PLP acts as a coenzyme for a vast array of enzymes, particularly those involved in amino acid metabolism []. These enzymes facilitate vital processes such as:

- Transamination: PLP plays a central role in transferring amino groups between amino acids, a fundamental step in protein synthesis and degradation [].

- Decarboxylation and Deamination: PLP is a cofactor in reactions that remove carboxyl groups (decarboxylation) or amino groups (deamination) from amino acids, generating essential precursors for neurotransmitters and other biomolecules [].

These reactions are crucial for maintaining cellular homeostasis and numerous physiological functions.

Neurotransmitter and Hemoglobin Synthesis

PLP is involved in the biosynthesis of several neurotransmitters, including:

- Serotonin: PLP acts as a cofactor for the enzyme that converts 5-hydroxytryptophan (5-HTP) to serotonin, a vital neurotransmitter regulating mood, sleep, and appetite [].

- Histamine: PLP is a cofactor for the enzyme that converts L-histidine to histamine, involved in allergic reactions and immune function [].

Furthermore, PLP is a cofactor for the enzyme L-ornithine decarboxylase, which plays a role in the production of the heme precursor, aminolevulinic acid []. Heme is a critical component of hemoglobin, the oxygen-carrying molecule in red blood cells.

Research on Diseases and Conditions

Scientists are actively investigating the potential role of PLP deficiency in various diseases. Studies suggest that inadequate vitamin B6, which is converted to PLP in the body, might be linked to:

Pyridoxal phosphate hydrate is the hydrated form of pyridoxal phosphate, which is the active coenzyme of vitamin B6. It plays a critical role in various enzymatic reactions, particularly those involving amino acids. The compound has the chemical formula and a molecular weight of approximately 265.16 g/mol when hydrated. Its structure features a pyridine ring substituted with hydroxyl and aldehyde groups, which are essential for its biological activity .

- Biological Role: PLP functions as a coenzyme by forming a Schiff base linkage with the ε-amino group of a lysine residue in the active site of enzymes. This linkage activates the substrate molecule for various chemical transformations []. For example, in transamination reactions, PLP helps abstract the amino group, allowing its transfer to another molecule.

- Transamination: The transfer of amino groups between amino acids and keto acids.

- Decarboxylation: The removal of carboxyl groups from amino acids, producing amines.

- Racemization: The conversion of one enantiomer of an amino acid to another.

- β- and γ-eliminations: Removal of specific groups from substrates, facilitating rearrangements or other transformations .

The reaction mechanism often involves the formation of a Schiff base between the aldehyde group of pyridoxal phosphate and the amino group of the substrate, resulting in a stable intermediate that undergoes further transformations .

As a coenzyme, pyridoxal phosphate hydrate is vital for synthesizing neurotransmitters such as serotonin and norepinephrine. It also participates in the metabolism of amino acids, carbohydrates, and lipids. Deficiency in vitamin B6 can lead to various health issues, including anemia, depression, and impaired immune function. Pyridoxal phosphate's ability to stabilize carbanionic intermediates is crucial for its role in facilitating enzymatic reactions .

Pyridoxal phosphate hydrate can be synthesized through several methods:

- Biosynthesis: In organisms, it is synthesized from pyridoxine (vitamin B6) through phosphorylation by specific kinases.

- Chemical Synthesis: Laboratory synthesis typically involves the reaction of pyridoxine with phosphoric acid or its derivatives under controlled conditions to yield pyridoxal phosphate followed by hydration to produce the hydrate form .

- Enzymatic Methods: Using enzyme-catalyzed reactions to convert pyridoxine into pyridoxal phosphate in vitro.

Pyridoxal phosphate hydrate has several applications:

- Nutritional Supplement: As a vitamin B6 supplement for dietary deficiencies.

- Pharmaceuticals: Used in formulations to enhance metabolic functions and treat conditions related to vitamin B6 deficiency.

- Biotechnology: Employed in enzyme assays and research involving enzymatic reactions where it serves as a cofactor .

Studies on the interactions of pyridoxal phosphate hydrate have shown that it can affect various metabolic pathways by modulating enzyme activity. For instance:

- It enhances the activity of aminotransferases, which are critical for amino acid metabolism.

- Interaction with other vitamins and minerals can influence its efficacy; for example, magnesium is known to enhance its activity in certain enzymatic processes .

Pyridoxal phosphate hydrate shares structural similarities with several other compounds in the vitamin B6 family and related coenzymes. Here are some notable comparisons:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Pyridoxine | Contains a hydroxymethyl group but lacks phosphate | Precursor to pyridoxal phosphate; less active |

| Pyridoxamine | Contains an amino group instead of aldehyde | Functions as an intermediate in vitamin B6 metabolism |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Functions primarily in carbohydrate metabolism |

| Riboflavin (Vitamin B2) | Contains isoalloxazine structure | Involved in redox reactions rather than amino acid metabolism |

Pyridoxal phosphate hydrate is unique due to its specific role as an active coenzyme in transamination and decarboxylation reactions, distinguishing it from other vitamins that serve different metabolic functions .

Melting Point

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Structural characterization of a 2-aminoethylphosphonate:pyruvate aminotransferase from Pseudomonas aeruginosa PAO1

Haizhu Jia, Yuan Chen, Yujing Chen, Ruihua Liu, Qionglin Zhang, Mark BartlamPMID: 33743347 DOI: 10.1016/j.bbrc.2021.03.046

Abstract

2-aminoethylphosphonate:pyruvate aminotransferase (AEPT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that mediates the first step in the AEP degradation pathway. It catalyzes the transamination of 2-aminoethylphosphonate (AEP) with pyruvate to phosphonoacetaldehyde and l-alanine respectively. Although the enzyme is widely present in microorganisms, there are few reports on the structure and function of AEPT to date. Here we report the crystal structure of AEPT from Pseudomonas aeruginosa PAO1 (PaAEPT) to 2.35 Å resolution in the absence of the PLP cofactor. PaAEPT crystallizes in space group P22

2 with one monomer per asymmetric unit. Analytical ultracentrifugation analysis shows that PaAEPT forms a stable dimer in solution. Our work provides a valuable starting point for further functional and mechanistic studies of the AEP degradation pathway.

Inhibiting Pyridoxal Kinase of

Suneeta Devi, Priya Tomar, Khaja Faisal Tarique, Samudrala GourinathPMID: 33937101 DOI: 10.3389/fcimb.2021.660466

Abstract

Pyridoxal 5'-phosphate (PLP) functions as a cofactor for hundreds of different enzymes that are crucial to the survival of microorganisms. PLP-dependent enzymes have been extensively characterized and proposed as drug targets in. This pathogen is unable to synthesize vitamin B

pathway and relies on the uptake of vitamin B

vitamers from the host which are then phosphorylated by the enzyme pyridoxal kinase to produce PLP, the active form of vitamin B

. Previous studies from our lab shows that

PLK is essential for the survival and growth of this protozoan parasite and its active site differs significantly with respect to its human homologue making it a potential drug target.

screening of

PLK against small molecule libraries were performed and top five ranked molecules were shortlisted on the basis of docking scores. These compounds dock into the PLP binding site of the enzyme such that binding of these compounds hinders the binding of substrate. Of these five compounds, two compounds showed inhibitory activity with IC

values between 100-250 μM when tested

. The effect of these compounds proved to be extremely lethal for

trophozoites in cultured cells as the growth was hampered by 91.5% and 89.5% when grown in the presence of these compounds over the period of 72 hours.

Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us?

Herman Wolosker, Inna RadzishevskyPMID: 33710333 DOI: 10.1042/BCJ20200988

Abstract

Promiscuous catalysis is a common property of enzymes, particularly those using pyridoxal 5'-phosphate as a cofactor. In a recent issue of this journal, Katane et al. Biochem. J. 477, 4221-4241 demonstrate the synthesis and accumulation of d-glutamate in mammalian cells by promiscuous catalysis mediated by a pyridoxal 5'-phosphate enzyme, the serine/threonine dehydratase-like (SDHL). The mechanism of SDHL resembles that of serine racemase, which synthesizes d-serine, a well-established signaling molecule in the mammalian brain. d-Glutamate is present in body fluids and is degraded by the d-glutamate cyclase at the mitochondria. This study demonstrates a biochemical pathway for d-glutamate synthesis in mammalian cells and advances our knowledge on this little-studied d-amino acid in mammals. d-Amino acids may still surprise us by their unique roles in biochemistry, intercellular signaling, and as potential biomarkers of disease.Identification and characterization of the pyridoxal 5'-phosphate allosteric site in Escherichia coli pyridoxine 5'-phosphate oxidase

Anna Barile, Theo Battista, Annarita Fiorillo, Martino Luigi di Salvo, Francesco Malatesta, Angela Tramonti, Andrea Ilari, Roberto ContestabilePMID: 34019876 DOI: 10.1016/j.jbc.2021.100795

Abstract

Pyridoxal 5'-phosphate (PLP), the catalytically active form of vitamin B, plays a pivotal role in metabolism as an enzyme cofactor. PLP is a very reactive molecule and can be very toxic unless its intracellular concentration is finely regulated. In Escherichia coli, PLP formation is catalyzed by pyridoxine 5'-phosphate oxidase (PNPO), a homodimeric FMN-dependent enzyme that is responsible for the last step of PLP biosynthesis and is also involved in the PLP salvage pathway. We have recently observed that E. coli PNPO undergoes an allosteric feedback inhibition by PLP, caused by a strong allosteric coupling between PLP binding at the allosteric site and substrate binding at the active site. Here we report the crystallographic identification of the PLP allosteric site, located at the interface between the enzyme subunits and mainly circumscribed by three arginine residues (Arg23, Arg24, and Arg215) that form an "arginine cage" and efficiently trap PLP. The crystal structure of the PNPO-PLP complex, characterized by a marked structural asymmetry, presents only one PLP molecule bound at the allosteric site of one monomer and sheds light on the allosteric inhibition mechanism that makes the enzyme-substrate-PLP ternary complex catalytically incompetent. Site-directed mutagenesis studies focused on the arginine cage validate the identity of the allosteric site and provide an effective means to modulate the allosteric properties of the enzyme, from the loosening of the allosteric coupling (in the R23L/R24L and R23L/R215L variants) to the complete loss of allosteric properties (in the R23L/R24L/R21L variant).

The Rid family member RutC of Escherichia coli is a 3-aminoacrylate deaminase

Brandi A Buckner, Ashley M Lato, Shawn R Campagna, Diana M DownsPMID: 33839153 DOI: 10.1016/j.jbc.2021.100651

Abstract

The Rid protein family (PF14588, IPR006175) is divided into nine subfamilies, of which only the RidA subfamily has been characterized biochemically. RutC, the founding member of one subfamily, is encoded in the pyrimidine utilization (rut) operon that encodes a pathway that allows Escherichia coli to use uracil as a sole nitrogen source. Results reported herein demonstrate that RutC has 3-aminoacrylate deaminase activity and facilitates one of the reactions previously presumed to occur spontaneously in vivo. RutC was active with several enamine-imine substrates, showing similarities and differences in substrate specificity with the canonical member of the Rid superfamily, Salmonella enterica RidA. Under standard laboratory conditions, a Rut pathway lacking RutC generates sufficient nitrogen from uracil for growth of E. coli. These results support a revised model of the Rut pathway and provide evidence that Rid proteins may modulate metabolic fitness, rather than catalyzing essential functions.Predictive modeling of hypophosphatasia based on a case series of adult patients with persistent hypophosphatasemia

R Garcia-Carretero, M Olid-Velilla, D Perez-Torrella, N Torres-Pacho, M-T Darnaude-Ortiz, A-D Bustamate-Zuloeta, J-A TenorioPMID: 33619648 DOI: 10.1007/s00198-021-05885-8

Abstract

Approximately half of individuals with hypophosphatasemia (low levels of serum alkaline phosphatase) have hypophosphatasia, a rare genetic disease in which patients may have stress fractures, bone and joint pain, or premature tooth loss. We developed a predictive model based on specific biomarkers of this disease to better diagnose this condition.Hypophosphatasemia is a condition in which low levels of alkaline phosphatase (ALP) are detected in the serum. Some individuals presenting with this condition may have a rare genetic disease called hypophosphatasia (HPP), which involves mineralization of the bone and teeth. Lack of awareness of HPP and its nonspecific symptoms make this genetic disease difficult to diagnose. We developed a predictive model based on biomarkers of HPP such as ALP and pyridoxal 5'-phosphate (PLP), because clinical manifestations sometimes are not recognized as symptoms of HPP.

We assessed 325,000 ALP results between 2010 and 2015 to identify individuals suspected of having HPP. We performed univariate and multivariate analyses to characterize the relationship between hypophosphatasemia and HPP. Using several machine learning algorithms, we developed several models based on biomarkers and compared their performance to determine the best model.

The final cohort included 45 patients who underwent a genetic test. Half (23 patients) showed a mutation of the ALPL gene that encodes the tissue-nonspecific ALP enzyme. ALP (odds ratio [OR] 0.61, 95% confidence interval [CI] 0.3-0.8, p = 0.01) and PLP (OR 1.06, 95% CI 1.01-1.15, p = 0.04) were the only variables significantly associated with the presence of HPP. Support vector machines and logistic regression were the machine learning algorithms that provided the best predictive models in terms of classification (area under the curve 0.936 and 0.844, respectively).

Given the high probability of a misdiagnosis, its nonspecific symptoms, and a lack of awareness of serum ALP levels, it is difficult to make a clinical diagnosis of HPP. Predictive models based on biomarkers are necessary to achieve a proper diagnosis. Our proposed machine learning approaches achieved reasonable performance compared to traditional statistical methods used in biomedicine, increasing the likelihood of properly diagnosing such a rare disease as HPP.

The Affinity of Carboplatin to B-Vitamins and Nucleobases

Beata Szefler, Przemysław Czeleń, Przemysław KrawczykPMID: 33807309 DOI: 10.3390/ijms22073634

Abstract

Platinum compounds have found wide application in the treatment of various types of cancer and carboplatin is one of the main platinum-based drugs used as antitumor agents. The anticancer activity of carboplatin arises from interacting with DNA and inducing programmed cell death. However, such interactions may occur with other chemical compounds, such as vitamins containing aromatic rings with lone-pair orbitals, which reduces the anti-cancer effect of carboplatin. The most important aspect of the conducted research was related to the evaluation of carboplatin affinity to vitamins from the B group and the potential impact of such interactions on the reduction of therapeutic capabilities of carboplatin in anticancer therapy. Realized computations, including estimation of Gibbs Free Energies, allowed for the identification of the most reactive molecule, namely vitamin B6 (pyridoxal phosphate). In this case, the computational estimations indicating carboplatin reactivity were confirmed by spectrophotometric measurements.Vitamin B6 Acquisition and Metabolism in

Akram A Da'dara, Manal Elzoheiry, Samar N El-Beshbishi, Patrick J SkellyPMID: 33613557 DOI: 10.3389/fimmu.2020.622162

Abstract

Schistosomes are parasitic platyhelminths that currently infect >200 million people globally. The adult worms can live within the vasculature of their hosts for many years where they acquire all nutrients necessary for their survival and growth. In this work we focus on howparasites acquire and metabolize vitamin B6, whose active form is pyridoxal phosphate (PLP). We show here that live intravascular stage parasites (schistosomula and adult males and females) can cleave exogenous PLP to liberate pyridoxal. Of the three characterized nucleotide-metabolizing ectoenzymes expressed at the schistosome surface (SmAP, SmNPP5, and SmATPDase1), only SmAP hydrolyzes PLP. Heat-inactivated recombinant SmAP can no longer cleave PLP. Further, parasites whose SmAP gene has been suppressed by RNAi are significantly impaired in their ability to cleave PLP compared to controls. When schistosomes are incubated in murine plasma, they alter its metabolomic profile-the levels of both pyridoxal and phosphate increase over time, a finding consistent with the action of host-exposed SmAP acting on PLP. We hypothesize that SmAP-mediated dephosphorylation of PLP generates a pool of pyridoxal around the worms that can be conveniently taken in by the parasites to participate in essential, vitamin B6-driven metabolism. In addition, since host PLP-dependent enzymes play active roles in inflammatory processes, parasite-mediated cleavage of this metabolite may serve to limit parasite-damaging inflammation. In this work we also identified schistosome homologs of enzymes that are involved in intracellular vitamin B6 metabolism. These are pyridoxal kinase (SmPK) as well as pyridoxal phosphate phosphatase (SmPLP-Ph) and pyridox(am)ine 5'-phosphate oxidase (SmPNPO) and cDNAs encoding these three enzymes were cloned and sequenced. The three genes encoding these enzymes all display high relative expression in schistosomula and adult worms suggestive of robust vitamin B6 metabolism in the intravascular life stages.

Gender Differences in the Associations of Plasma Pyridoxal 5'-Phosphate with Plasma Polyunsaturated Fatty Acids among US Young and Middle-Aged Adults: NHANES 2003-2004

Hyojung Kim, Evelyn B Enrione, Vijaya Narayanan, Tan Li, Adriana CampaPMID: 33572554 DOI: 10.3390/nu13020477

Abstract

Vitamin B6-restricted diets and low plasma pyridoxal 5'-phosphate (PLP) status altered plasma polyunsaturated fatty acids (PUFA) compositions. Evidence suggests the role of gender in the metabolism of vitamin B6 and PUFA. However, no epidemiologic study examined the impact of gender on the relationship between vitamin B6 and PUFA status in adults. Thus, we investigated whether there were gender differences in the association of vitamin B6 intake and plasma PLP concentration with plasma PUFA concentrations and ratios (eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), arachidonic acid (AA), EPA + DHA, EPA/AA, (EPA + DHA)/AA) in US young/middle-aged adults. In total, 864 participants (20-59 years; 484 men, 380 women) from the National Health and Nutrition Examination Survey (NHANES) 2003-2004 were used for this cross-sectional study. Nutrient intakes were estimated from two 24 h recalls and supplement questionnaires; plasma PLP and PUFA were measured. Multivariate linear regression was utilized to obtain unstandardized (b) and standardized (β) coefficients. Covariates included demographic, socioeconomic, dietary variables, physical activity level, cigarette smoking status, alcohol consumption, prescription medication use, and BMI. There were significant interactions between gender and PLP on EPA (= 0.004), DHA (

= 0.020), EPA + DHA (

= 0.010), EPA/AA (

= 0.002), (EPA + DHA)/AA (

= 0.004), whereas no interaction between gender and B6 intake existed. In gender-stratified analyses, in men, PLP was positively associated with EPA (β = 0.138, b = 0.104,

= 0.0004), DHA (β = 0.101, b = 0.058,

= 0.036), EPA + DHA (β = 0.125, b = 0.073,

= 0.005), EPA/AA (β = 0.144, b = 0.099,

= 0.0002), (EPA + DHA)/AA (β = 0.123, b = 0.068,

= 0.005). However, no associations between PLP and PUFA existed in women. In conclusion, gender differences were found in the relationships between plasma PLP and plasma EPA, DHA, EPA + DHA, EPA/AA, and (EPA + DHA)/AA, with significant direct associations in men only among US young/middle-aged adults.